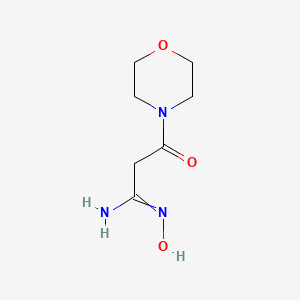
N-hydroxy-3-morpholino-3-oxo-propanamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-3-morpholino-3-oxo-propanamidine, also known as N’'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide, is a chemical compound with the molecular formula C7H13N3O3 and a molecular weight of 187.2 g/mol . This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an oxo-propanamidine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3-morpholino-3-oxo-propanamidine typically involves the reaction of morpholine with other chemical precursors under specific conditions. One common method includes the cyclodehydration of morpholine followed by neutralization, filtration, rectification, and synthesis to obtain the final product . The reaction conditions are generally mild, making the process relatively straightforward and safe for industrial production.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The reagents used are readily available and cost-effective, making the industrial production both economically and technically advantageous.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-3-morpholino-3-oxo-propanamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and oxo groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and equipment.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of various substituted morpholine compounds .
Scientific Research Applications
N-hydroxy-3-morpholino-3-oxo-propanamidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in peptide synthesis and other organic reactions . In biology, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates . In medicine, it is investigated for its antimicrobial and anticancer properties . Industrially, it is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of N-hydroxy-3-morpholino-3-oxo-propanamidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with target molecules, while the morpholine ring can interact with various receptors and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-hydroxy-3-morpholino-3-oxo-propanamidine include other morpholine derivatives such as N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide and various substituted morpholine compounds .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H13N3O3 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N'-hydroxy-3-morpholin-4-yl-3-oxopropanimidamide |
InChI |
InChI=1S/C7H13N3O3/c8-6(9-12)5-7(11)10-1-3-13-4-2-10/h12H,1-5H2,(H2,8,9) |
InChI Key |
JBHSPCXOARAMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


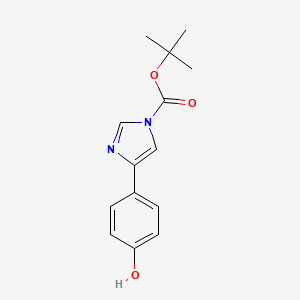

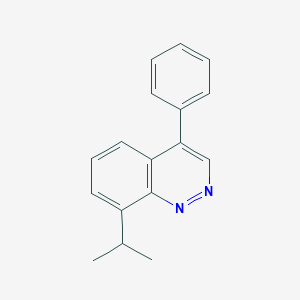
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
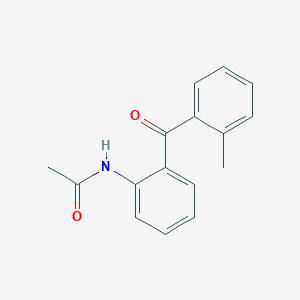
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
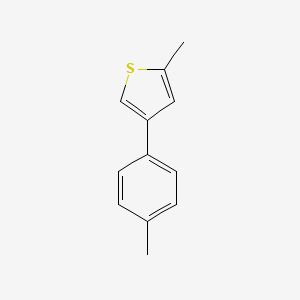

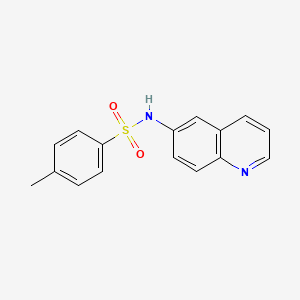
![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)
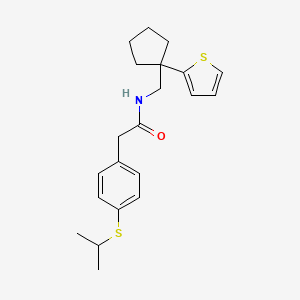
![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
